Curculigoside C
CAS No.: 851713-74-1
Cat. No.: VC0190875
Molecular Formula: C22H26O12
Molecular Weight: 482.43
* For research use only. Not for human or veterinary use.

CAS No. | 851713-74-1 |
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Molecular Formula | C22H26O12 |
Molecular Weight | 482.43 |
IUPAC Name | [4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |
Standard InChI | InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 |
SMILES | COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Chemical Structure and Properties
Curculigoside C is a phenolic glucoside with the molecular formula C22H26O12 and a molecular weight of 482.4 g/mol . Its chemical name is [4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate . The compound features a phenolic structure with a glucoside moiety, and importantly, contains a hydroxyl group at the C-3′ position that distinguishes it from similar compounds like curculigoside A .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Curculigoside C
Property | Value |
---|---|
CAS Number | 851713-74-1 |
Molecular Formula | C22H26O12 |
Molecular Weight | 482.4 g/mol |
Appearance | Powder |
Storage Recommendation | Desiccate at -20°C |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Density | 1.5±0.1 g/cm³ |
LogP | -0.63 |
Hydrogen Bond Donor Count | 6 |
Hydrogen Bond Acceptor Count | 12 |
Rotatable Bond Count | 9 |
Defined Atom Stereocenter Count | 5 |
The standard InChI key for Curculigoside C is DSPUSYGYNSWPGB-DRASZATQSA-N, and its SMILES notation is COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O .
Source and Isolation
Natural Source
Curculigoside C is primarily isolated from the rhizomes of Curculigo orchioides Gaertn, a small herbaceous plant belonging to the family Amaryllidaceae . This medicinal plant, commonly known as Kali musli in traditional medicine, has been used historically for various therapeutic purposes in countries including China, India, Sri Lanka, and Japan .
Isolation and Identification
Curculigoside C was first isolated and identified as a new phenolic glucoside from the rhizomes of Curculigo orchioides as reported in Acta Botanica Sinica in 2004 . The isolation typically involves extraction with organic solvents followed by purification through column chromatography. The compound was identified and characterized using various spectroscopic techniques, including NMR spectroscopy and mass spectrometry .
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Curculigoside C exhibits rapid oral absorption but low absolute bioavailability. According to a pharmacokinetic study in rats after intragastric administration of various doses (15, 30, and 60 mg/kg), CC demonstrated:
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Rapid oral absorption with Tmax values of 0.106 h, 0.111 h, and 0.111 h, respectively
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High elimination with half-life (t1/2) values of 2.022 h, 2.061 h, and 2.048 h, respectively
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Low absolute bioavailability of 2.01%, 2.13%, and 2.39%, respectively
These findings suggest that while Curculigoside C is rapidly absorbed through the gastrointestinal tract, it undergoes significant first-pass metabolism, resulting in poor bioavailability .
Distribution
Pharmacokinetic parameters indicate that Curculigoside C distributes extensively in tissues after gastrointestinal administration, with a volume of distribution (V) in the range of 585.34-722.61 L/kg . This extensive distribution suggests the compound readily penetrates different tissue compartments following absorption.
Metabolism
A comprehensive metabolism study using UPLC-QTOF-MSE identified twelve metabolites of Curculigoside C from plasma, bile, urine, and feces of rats . The main metabolic pathways of CC involve:
This extensive metabolism profile explains the high clearance rates observed in pharmacokinetic studies and contributes to the compound's short half-life in vivo.
Intestinal Transport Characteristics
Recent research on the intestinal transport characteristics of curculigoside (related to Curculigoside C) has revealed interesting patterns of absorption. Studies using Caco-2 cell monolayers showed that breast cancer resistance protein (BCRP) transporters play a significant role in the efflux of curculigoside, as evidenced by experiments with BCRP inhibitors such as apigenin . This finding provides insights into potential strategies for improving the bioavailability of Curculigoside C and related compounds.
Biological Activities
Antioxidant Activity
Curculigoside C demonstrates significant antioxidant properties, exceeding those of its structural analog curculigoside A. In assays involving hydroxyl radicals produced by H2O2/Fe2+, CC exhibited notable scavenging effects comparable to epigallocatechin gallate, a well-established antioxidant . Additionally, in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, CC showed antioxidant activity comparable to vitamin C .
Enhanced Production in Plant Tissue Cultures
Research has demonstrated that curculigoside content can be enhanced in tissue cultures of C. orchioides through the application of elicitors such as salicylic acid (SA) and polyethylene glycol 6000 (PEG 6000) . This enhancement is associated with increased phenolic compounds and elevated antioxidant activity in the plant tissues.
Table 2: Enhancement of Curculigoside Content with Elicitors
Elicitor | Concentration | Enhancement Effect |
---|---|---|
Salicylic Acid | 3 ppm | Maximum enhancement (7.63%) in 6-week-old tissue |
Nickel | 4 ppm | 5.66% enhancement in 4-week-old tissue |
Tyrosine | 7.5 mg/100 ml | 2.38% enhancement in 4-week-old tissue |
Structure-Activity Relationship
The structure of Curculigoside C features distinct functional groups that contribute to its biological activities. The presence of a hydroxyl group at C-3′ and two vicinal oxygen-bearing groups at the benzene ring are considered crucial for its antioxidant and neuroprotective effects . Comparative studies between Curculigoside C and curculigoside A have established that the hydroxyl group at C-3′ in Curculigoside C significantly enhances its antioxidant and neuroprotective properties .
Analytical Methods for Quantification
A rapid and sensitive method using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been developed and validated for the quantification of Curculigoside C in rat plasma . The assay demonstrates:
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Linearity (R² > 0.9984) over the concentration range of 1-2500 ng/mL
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Lower limit of quantification (LLOQ) of 1 ng/mL
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Intra-day precision (relative standard deviation, RSD) ranging from 4.10% to 5.51%
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Inter-day precision ranging from 5.24% to 6.81%
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Accuracy (relative error, RE) ranging from -3.28% to 0.56% (intra-day) and -5.83% to -1.44% (inter-day)
This validated method provides a reliable approach for pharmacokinetic studies of Curculigoside C and could be valuable for future clinical and preclinical investigations.
Preparation of Stock Solutions
For research purposes, the preparation of Curculigoside C stock solutions follows specific concentration guidelines:
Table 3: Preparation of Curculigoside C Stock Solutions
Amount | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
---|---|---|---|---|---|
1 mg | 2.073 mL | 0.4146 mL | 0.2073 mL | 0.0415 mL | 0.0207 mL |
5 mg | 10.3648 mL | 2.073 mL | 1.0365 mL | 0.2073 mL | 0.1036 mL |
10 mg | 20.7297 mL | 4.1459 mL | 2.073 mL | 0.4146 mL | 0.2073 mL |
20 mg | 41.4594 mL | 8.2919 mL | 4.1459 mL | 0.8292 mL | 0.4146 mL |
25 mg | 51.8242 mL | 10.3648 mL | 5.1824 mL | 1.0365 mL | 0.5182 mL |
For optimal solubility, it is recommended to warm the tube at 37°C and shake it in an ultrasonic bath. While preparing and using the solution on the same day is preferable, stock solutions can be stored below -20°C for several months with proper sealing .
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